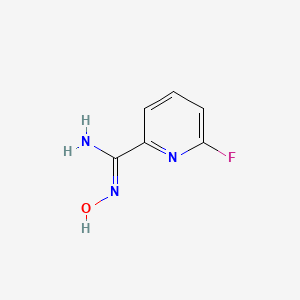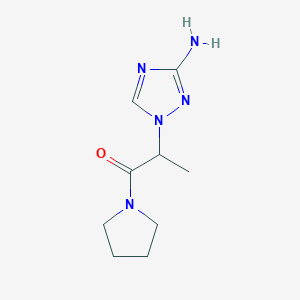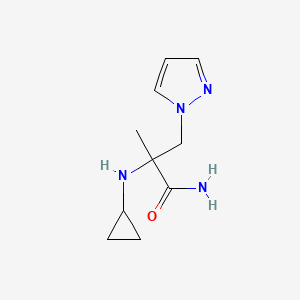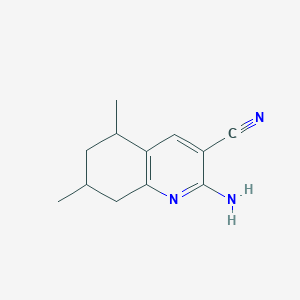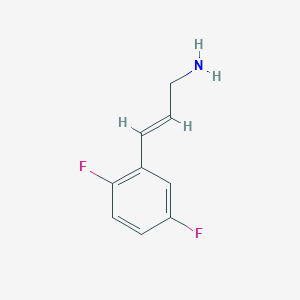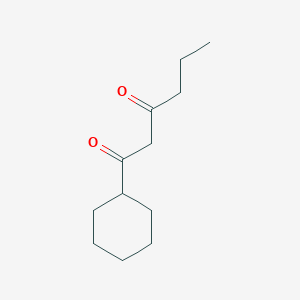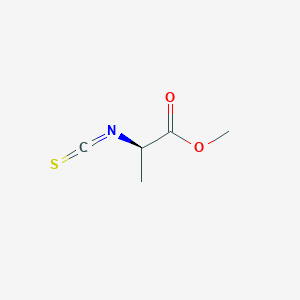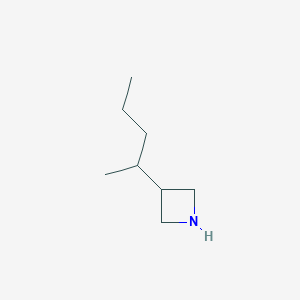
3-(Pentan-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Pentan-2-yl)azetidine, can be achieved through several methods. . This method is efficient for producing functionalized azetidines but has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and efficient, often conducted under microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods: Industrial production of azetidines typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and electrocatalytic methods are gaining traction due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines or other reduced forms.
Substitution: Azetidines can undergo substitution reactions, particularly at the nitrogen atom, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .
Scientific Research Applications
3-(Pentan-2-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentan-2-yl)azetidine involves its interaction with molecular targets and pathways. For instance, azetidine derivatives have been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These effects are mediated through pathways involving proteins such as inducible nitric oxide synthase (iNOS) and hypoxia-upregulated protein 1 (HYOUP1) .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(Pentan-2-yl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile scaffold for various chemical transformations and applications .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-pentan-2-ylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-4-7(2)8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
WCHXEUDENJPYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)


